Pentachloro-lambda5-stibane;tris(4-bromophenyl)azanium;chloride
Pentachloro-lambda5-stibane;tris(4-bromophenyl)azanium;chloride
Brand Name:
Vulcanchem
CAS No.:
24964-91-8
VCID:
VC0012471
InChI:
InChI=1S/C18H12Br3N.6ClH.Sb/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18;;;;;;;/h1-12H;6*1H;/q;;;;;;;+5/p-5
SMILES:
C1=CC(=CC=C1[NH+](C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)Br.Cl[Sb-](Cl)(Cl)(Cl)(Cl)Cl
Molecular Formula:
C18H13Br3Cl6NSb
Molecular Weight:
817.5 g/mol
Pentachloro-lambda5-stibane;tris(4-bromophenyl)azanium;chloride
CAS No.: 24964-91-8
Main Products
VCID: VC0012471
Molecular Formula: C18H13Br3Cl6NSb
Molecular Weight: 817.5 g/mol
CAS No. | 24964-91-8 |
---|---|
Product Name | Pentachloro-lambda5-stibane;tris(4-bromophenyl)azanium;chloride |
Molecular Formula | C18H13Br3Cl6NSb |
Molecular Weight | 817.5 g/mol |
IUPAC Name | hexachloroantimony(1-);tris(4-bromophenyl)azanium |
Standard InChI | InChI=1S/C18H12Br3N.6ClH.Sb/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18;;;;;;;/h1-12H;6*1H;/q;;;;;;;+5/p-5 |
Standard InChIKey | BHLIYPVGDLIKBB-UHFFFAOYSA-I |
Isomeric SMILES | C1=CC(=CC=C1N(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)Br.Cl.Cl[Sb](Cl)(Cl)(Cl)Cl |
SMILES | C1=CC(=CC=C1[NH+](C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)Br.Cl[Sb-](Cl)(Cl)(Cl)(Cl)Cl |
Canonical SMILES | C1=CC(=CC=C1[NH+](C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)Br.Cl[Sb-](Cl)(Cl)(Cl)(Cl)Cl |
Synonyms | TRIS(4-BROMOPHENYL)AMINIUM HEXACHLOROANTIMONATE;TRIS(4-BROMOPHENYL)AMMONIUMYL HEXACHLOROANTIMONATE;TRIS(4-BROMOPHENYL)AMINIUM HEXACHLORO-AN;TRIS(4-BROMOPHENYL)AMMONIUMYL HEXA- CHLOROANTIMONATE 97+%;Antimonate(1-), hexachloro-, (OC-6-11)-, salt with 4 |
PubChem Compound | 16699328 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume